An In-depth Technical Guide to Trisulfo-Cy5-Alkyne: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to Trisulfo-Cy5-Alkyne: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Trisulfo-Cy5-Alkyne, a fluorescent dye vital for the precise labeling and visualization of biomolecules. We will delve into its spectral properties, detail its primary application in bioorthogonal chemistry, and provide robust experimental protocols for its use.
Core Properties of Trisulfo-Cy5-Alkyne
Trisulfo-Cy5-Alkyne is a water-soluble cyanine dye equipped with an alkyne functional group.[1] This alkyne moiety allows the dye to be covalently attached to molecules containing an azide group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3] The trisulfonation of the cyanine core enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biomolecules in aqueous environments.[1] Its fluorescence in the far-red spectrum is advantageous for biological imaging, as it minimizes interference from cellular autofluorescence.[4]
The key quantitative properties of Trisulfo-Cy5-Alkyne are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646-647 nm | [2] |
| Emission Maximum (λem) | ~662-670 nm | [2] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [2] |
| Molecular Formula | C₃₇H₄₅N₃O₁₀S₃ | [2] |
| Molecular Weight | ~788 g/mol | [2] |
| Solubility | Water, DMSO, DMF | [1][2] |
| Purity | ≥95% (HPLC) | [2] |
| Storage Conditions | -20°C, protect from light | [2] |
Primary Application: Copper-Catalyzed Click Chemistry
The principal application of Trisulfo-Cy5-Alkyne is the fluorescent labeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific bioorthogonal reaction enables the precise attachment of the Cy5 fluorophore to proteins, nucleic acids, or other molecules of interest that have been metabolically, enzymatically, or chemically functionalized with an azide group.
The general workflow for labeling and detecting a biomolecule of interest using Trisulfo-Cy5-Alkyne is depicted in the diagram below.
Labeling and Detection Workflow.
Experimental Protocols
The following protocols provide a starting point for the copper-catalyzed click chemistry labeling of azide-modified proteins and oligonucleotides with Trisulfo-Cy5-Alkyne. Optimization may be required for specific applications.
Protocol 1: Labeling of Azide-Modified Proteins
This protocol is adapted from general guidelines for protein labeling via CuAAC.[5][6]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Trisulfo-Cy5-Alkyne
-
DMSO (anhydrous)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
Purification resin (e.g., desalting column)
Procedure:
-
Prepare Reagents:
-
Dissolve Trisulfo-Cy5-Alkyne in DMSO to a stock concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the Trisulfo-Cy5-Alkyne stock solution to a final concentration that is in molar excess (e.g., 5-10 fold) over the azide groups on the protein.
-
Prepare the copper catalyst by pre-complexing CuSO₄ with the THPTA ligand. Add the THPTA solution to the reaction mixture first, followed by the CuSO₄ solution. A typical final concentration is 1-2 mM CuSO₄ and 5-10 mM THPTA.[7]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled protein from excess reagents using a desalting column or dialysis against a suitable buffer.
-
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides
This protocol is a general guide for labeling alkyne-modified DNA or RNA with an azide-containing dye, adapted for Trisulfo-Cy5-Alkyne.
Materials:
-
Alkyne-modified oligonucleotide
-
Trisulfo-Cy5-Azide (or use an azide-modified oligo with Trisulfo-Cy5-Alkyne)
-
DMSO (anhydrous)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Ethanol or a suitable purification column for oligonucleotides
Procedure:
-
Prepare Reagents:
-
Dissolve the Trisulfo-Cy5-Azide in DMSO to a stock concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in water.
-
Add an excess of the Trisulfo-Cy5-Azide (e.g., 4-50 equivalents).
-
A few minutes before the reaction, incubate CuSO₄ and THPTA ligand at a 1:2 ratio.[8]
-
Add the THPTA/CuSO₄ complex to the reaction mixture (e.g., 25 equivalents).[8]
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., 40 equivalents).[8]
-
-
Incubation:
-
Let the reaction stand at room temperature for 30-60 minutes.
-
-
Purification:
-
Purify the labeled oligonucleotide by ethanol precipitation or using a suitable purification column.
-
Visualization of Signaling Pathways
While Trisulfo-Cy5-Alkyne is a versatile tool for fluorescently labeling biomolecules, its application to visualizing specific signaling pathways is indirect. The strategy involves the metabolic or enzymatic incorporation of an azide-modified precursor into a class of molecules involved in a signaling pathway. For example, azide-modified sugars can be used to label glycoproteins, which are often key components of cell surface receptor signaling. Subsequent labeling with Trisulfo-Cy5-Alkyne allows for the visualization of these glycoproteins, providing insights into their localization and trafficking during signaling events.
The diagram below illustrates the conceptual workflow for visualizing a simplified cell signaling pathway involving a glycoprotein.
Glycoprotein Visualization Workflow.
This guide provides a foundational understanding of Trisulfo-Cy5-Alkyne and its application in modern biological research. For optimal results, researchers should consult the specific product datasheets and may need to empirically optimize the provided protocols for their unique experimental systems.
References
- 1. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 2. Trisulfo-Cy5-Alkyne, 2055138-90-2 | BroadPharm [broadpharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. confluore.com.cn [confluore.com.cn]
